molecular formula C18H12F3NO3 B2899574 (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate CAS No. 879750-14-8

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate

Cat. No.: B2899574
CAS No.: 879750-14-8
M. Wt: 347.293
InChI Key: ZNXSVWLRXVQQIU-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

The molecular structure of oxazoles is a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The specific molecular structure of “(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate” is not available in the sources I found.

Mechanism of Action

The exact mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activation of NF-κB, a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, this compound has been found to have low toxicity and good stability, making it a suitable candidate for in vitro and in vivo studies.
One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate. In medicinal chemistry, further studies are needed to optimize the structure of this compound and improve its antitumor and anti-inflammatory activity. Additionally, studies are needed to investigate the potential of this compound as a drug delivery agent.
In material science, further studies are needed to explore the use of this compound as a building block for the synthesis of new materials with unique properties. Additionally, studies are needed to investigate the potential of this compound-based materials for applications such as catalysis and sensing.
Conclusion:
This compound is a compound that has gained attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method, low toxicity, and good stability make it a suitable candidate for further research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry and material science.

Synthesis Methods

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate can be synthesized using a multi-step process that involves the condensation of 2-(trifluoromethyl)benzoic acid with 5-phenyl-1,2-oxazole-3-carboxaldehyde in the presence of a base, followed by the addition of a methyl ester group using a reagent such as diazomethane. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks. These materials have a wide range of potential applications in areas such as drug delivery, catalysis, and sensing.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3/c19-18(20,21)15-9-5-4-8-14(15)17(23)24-11-13-10-16(25-22-13)12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXSVWLRXVQQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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